molecular formula C12H14O2 B6279701 (2E)-3-(4-ethylphenyl)but-2-enoic acid CAS No. 1380395-08-3

(2E)-3-(4-ethylphenyl)but-2-enoic acid

Cat. No. B6279701
CAS RN: 1380395-08-3
M. Wt: 190.2
InChI Key:
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Description

“(2E)-3-(4-ethylphenyl)but-2-enoic acid” is a chemical compound with the CAS Number: 1380395-08-3 . It has a molecular weight of 190.24 . The compound is typically in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H14O2 . The InChI code for this compound is 1S/C12H14O2/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+ .


Physical And Chemical Properties Analysis

“this compound” is a powder . The compound has a molecular weight of 190.24 . The storage temperature and boiling point are not specified .

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethylphenyl)but-2-enoic acidlacrylic acid is not yet fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the body. It is believed to act as an inhibitor of enzymes, which can lead to the inhibition of certain metabolic pathways. It is also believed to interact with other molecules, such as lipids and nucleic acids, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-ethylphenyl)but-2-enoic acidlacrylic acid are still being studied. However, it is believed to have an effect on the activity of enzymes, which can lead to the inhibition of certain metabolic pathways. It is also believed to interact with other molecules, such as lipids and nucleic acids, to modulate their activity. In addition, it is believed to have an effect on the structure and function of proteins, as well as to modify the reactivity and stability of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(4-ethylphenyl)but-2-enoic acidlacrylic acid in laboratory experiments include its low cost, low toxicity, and versatility. It is also relatively easy to obtain and store, and it is a stable compound that is not easily degraded. The main limitation of using (2E)-3-(4-ethylphenyl)but-2-enoic acidlacrylic acid in laboratory experiments is its low solubility in water. Additionally, it is not very soluble in organic solvents, which can make it difficult to work with in some experiments.

Future Directions

The potential future directions for (2E)-3-(4-ethylphenyl)but-2-enoic acidlacrylic acid research include further exploring its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, more research could be done on its synthesis methods and its stability and reactivity in different environments. Furthermore, its potential use as a model compound for studying the structure and function of proteins and other molecules could be further explored. Finally, its potential use in the medical field, such as in the treatment of certain diseases, could be further investigated.

Synthesis Methods

The synthesis of (2E)-3-(4-ethylphenyl)but-2-enoic acidlacrylic acid can be achieved through several different methods. One of the most common methods is the reaction of 4-ethylbenzaldehyde and acetic acid via the Fischer esterification reaction. This involves the condensation of the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product.

Scientific Research Applications

(2E)-3-(4-ethylphenyl)but-2-enoic acidlacrylic acid has a wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of action of enzymes and other proteins. It has also been used to study the structure and function of proteins, as well as to investigate the chemical and physical properties of various compounds. In addition, (2E)-3-(4-ethylphenyl)but-2-enoic acidlacrylic acid has been used to study the properties and behavior of organic molecules, as well as to study the reactivity and stability of different compounds.

Safety and Hazards

The safety information available indicates that “(2E)-3-(4-ethylphenyl)but-2-enoic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-ethylphenyl)but-2-enoic acid involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-ethylphenyl)but-2-enoate, which is then hydrolyzed to yield the target compound.", "Starting Materials": [ "4-ethylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-ethylbenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add sodium ethoxide (1.2 equiv).", "Step 2: Heat the reaction mixture at reflux for 4-6 hours.", "Step 3: Cool the reaction mixture and add water to precipitate the product.", "Step 4: Filter the product and wash with water.", "Step 5: Dissolve the product in ethanol and add hydrochloric acid to hydrolyze the ester.", "Step 6: Heat the reaction mixture at reflux for 2-3 hours.", "Step 7: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the target compound." ] }

CAS RN

1380395-08-3

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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